molecular formula C8H10N2O4 B1530480 2-Methoxymethoxy-4-nitro-phenylamine CAS No. 945969-40-4

2-Methoxymethoxy-4-nitro-phenylamine

Cat. No.: B1530480
CAS No.: 945969-40-4
M. Wt: 198.18 g/mol
InChI Key: SUYQWNRVDAAEJI-UHFFFAOYSA-N
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Description

2-Methoxymethoxy-4-nitro-phenylamine is an organic compound with the molecular formula C12H16N2O4. It is characterized by a nitro group (-NO2) and a methoxymethoxy group (-OCH2OCH3) attached to a phenylamine (aniline) core. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxymethoxy-4-nitro-phenylamine typically involves nitration and methoxymethoxylation reactions. One common synthetic route starts with the nitration of 2-methoxymethoxyaniline using nitric acid and sulfuric acid under controlled temperature conditions. The reaction conditions need to be carefully monitored to avoid over-nitration and to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring technologies can help optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxymethoxy-4-nitro-phenylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like iron (Fe) or tin (Sn) in acidic conditions can reduce the nitro group to an amine group.

  • Substitution: Nucleophilic substitution reactions can occur with suitable electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding nitroso and nitro derivatives.

  • Reduction: Reduction of the nitro group can produce 2-methoxymethoxy-4-aminophenylamine.

  • Substitution: Substitution reactions can yield various derivatives depending on the electrophile used.

Scientific Research Applications

2-Methoxymethoxy-4-nitro-phenylamine has several scientific research applications across different fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biological studies to investigate the effects of nitro-containing compounds on cellular processes.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methoxymethoxy-4-nitro-phenylamine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxymethoxy group can influence the compound's solubility and reactivity, affecting its overall behavior in chemical reactions.

Comparison with Similar Compounds

  • 2-Nitroaniline

  • 4-Nitroaniline

  • 2-Methoxyaniline

  • 4-Methoxyaniline

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Properties

IUPAC Name

2-(methoxymethoxy)-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-5-14-8-4-6(10(11)12)2-3-7(8)9/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYQWNRVDAAEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-nitrophenol (4.62 g) in N,N-dimethylformamide (150 no) was added potassium carbonate (12.44 g), and thereto was added dropwise chloromethylmethylether (2.73 mL). The mixture was stirred at room temperature for 2.5 hours. The reaction mixture was diluted with ethyl acetate and washed successively with water and brine. The organic layer was dried over magnesium sulfate and concentrated in vacuo. The resultant residue was purified by column chromatography on NH-silica gel (Chromatorex NH-silica gel; solvent; n-hexane/ethyl acetate=2/1) to give [2-(methoxymethoxy)-4-nitrophenyl]amine (4.76 g) as a yellow oil.
Quantity
4.62 g
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reactant
Reaction Step One
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12.44 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
2.73 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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